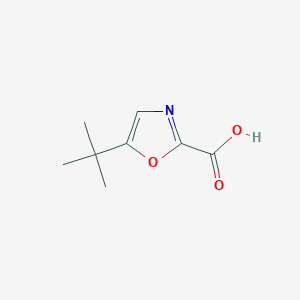

5-(tert-Butyl)oxazole-2-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)5-4-9-6(12-5)7(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWSGXUJZAXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 5-(tert-Butyl)oxazole-2-carboxylic acid: A Core Component for Scientific Advancement

Forward: In the landscape of modern chemical research and pharmaceutical development, the strategic selection of molecular building blocks is paramount. 5-(tert-Butyl)oxazole-2-carboxylic acid represents a heterocyclic compound of significant interest, offering a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, designed to empower researchers in their scientific endeavors.

Section 1: Core Chemical and Physical Properties

5-(tert-Butyl)oxazole-2-carboxylic acid, with the molecular formula C8H11NO3, is a compound characterized by an oxazole ring substituted with a tert-butyl group and a carboxylic acid.[1] This structure imparts a balance of lipophilicity and hydrophilicity, influencing its behavior in various chemical and biological systems.

Physicochemical Data

A compilation of its key physical and chemical properties is essential for laboratory handling and experimental design.

| Property | Value | Source |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Solid | [2] |

| Exact Mass | 169.073898 | [3] |

| LogP | 1.35 | [3] |

| Flash Point | 129.5±25.4 °C | [3] |

Table 1: Physicochemical properties of 5-(tert-Butyl)oxazole-2-carboxylic acid.

Spectroscopic Profile

The structural elucidation and confirmation of 5-(tert-Butyl)oxazole-2-carboxylic acid rely on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The proton on the oxazole ring would appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid would likely be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The two carbons of the oxazole ring double bond and the carbonyl carbon of the carboxylic acid would also have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (169.18 m/z).

Section 2: Synthesis and Reactivity

The synthesis of oxazole derivatives is a well-established area of organic chemistry, with various methods available for their construction.

Synthetic Pathways

A common and efficient method for the synthesis of substituted oxazoles involves the reaction of carboxylic acids with α-amino ketones or related synthons.[4] A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, showcasing the versatility of these starting materials in forming the oxazole core.[4]

The general synthetic workflow for a substituted oxazole can be visualized as follows:

Caption: Generalized workflow for the synthesis of substituted oxazoles.

Reactivity Profile

The chemical reactivity of 5-(tert-Butyl)oxazole-2-carboxylic acid is primarily dictated by the carboxylic acid functional group. This group can undergo a variety of transformations, making it a versatile handle for further molecular elaboration.

-

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols under acidic conditions or by using coupling agents. The synthesis of tert-butyl esters of heterocyclic carboxylic acids has been achieved by reacting the acids with tert-butyl trichloroacetimidate.[5]

-

Amide Formation: Reaction with amines in the presence of a suitable coupling agent (e.g., HATU, EDC) will yield the corresponding amides. This is a crucial reaction in the context of drug discovery for the introduction of diverse substituents.

-

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

The reactivity of the carboxylic acid group can be illustrated as follows:

Caption: Key reactions of the carboxylic acid functionality.

Section 3: Applications in Research and Development

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The unique substitution pattern of 5-(tert-Butyl)oxazole-2-carboxylic acid makes it a valuable building block in several areas.

Drug Discovery

Nitrogen-containing heterocyclic compounds, including oxazoles, are known to play critical roles in a wide range of biological functions.[6] The oxazole ring can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets. The tert-butyl group can provide steric bulk, which can influence binding affinity and selectivity, as well as improve metabolic stability. The carboxylic acid provides a point of attachment for various pharmacophores, allowing for the systematic exploration of structure-activity relationships. For instance, related heterocyclic carboxylic acids have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a target for anti-inflammatory drugs.[5]

Materials Science

Carboxylic acid-functionalized organic molecules are widely used as "linkers" or "struts" in the construction of metal-organic frameworks (MOFs).[7] MOFs are porous materials with applications in gas storage, separation, and catalysis.[7] The rigid structure of the oxazole ring and the coordinating ability of the carboxylic acid make 5-(tert-Butyl)oxazole-2-carboxylic acid a potential candidate for the synthesis of novel MOFs with tailored properties.

Conclusion

5-(tert-Butyl)oxazole-2-carboxylic acid is a versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an attractive starting material for the synthesis of more complex molecules. This guide has provided a foundational understanding of its chemical properties, synthetic accessibility, and potential applications, aiming to facilitate its use in innovative research and development projects.

References

-

LookChem. Oxazole-2-carboxylic acid. [Link]

-

ChemSynthesis. 5-tert-butyl-2-oxocyclohexanecarboxylic acid. [Link]

-

Chemsrc. 5-tert-Butyl-2-oxazolecarboxylic Acid. [Link]

-

ResearchGate. A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. [Link]

-

PubChem. 5-(tert-Butyl)oxazole-2-carboxylic acid. [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

Wikipedia. Metal–organic framework. [Link]

-

ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

-

Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

-

ResearchGate. Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]

Sources

- 1. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Oxazolecarboxylic acid 97 118994-90-4 [sigmaaldrich.com]

- 3. 5-tert-Butyl-2-oxazolecarboxylic Acid | CAS#:209531-11-3 | Chemsrc [chemsrc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metal–organic framework - Wikipedia [en.wikipedia.org]

Technical Whitepaper: 5-(tert-Butyl)oxazole-2-carboxylic Acid

Physicochemical Profiling, Synthetic Methodology, and Strategic Application in Drug Discovery

Executive Summary

5-(tert-Butyl)oxazole-2-carboxylic acid (CAS: 209531-11-3) represents a critical heterocyclic scaffold in modern medicinal chemistry. Distinguished by its specific molecular weight of 169.18 g/mol , this moiety serves as a high-value building block for Fragment-Based Drug Discovery (FBDD). The combination of the lipophilic tert-butyl group and the polar carboxylic acid terminus provides a unique vector for optimizing ligand-protein interactions, particularly in GPCR and kinase inhibitor campaigns where bioisosteric replacement of thiazoles or pyridines is required. This guide details the physicochemical architecture, validated synthetic protocols, and quality assurance workflows necessary for integrating this scaffold into high-throughput optimization cycles.

Part 1: Molecular Weight & Physicochemical Architecture

In precision drug design, "Molecular Weight" is not merely a scalar value; it is the anchor for stoichiometry, mass spectrometry interpretation, and drug-likeness scoring.

1.1 Quantitative Profile

The following data establishes the baseline for all subsequent analytical and synthetic calculations.

| Property | Value | Technical Context |

| Average Molecular Weight | 169.18 g/mol | Used for stoichiometric calculations (molarity/yield). |

| Monoisotopic Mass | 169.0739 Da | The specific peak ( |

| Molecular Formula | Degree of Unsaturation: 4 (1 ring + 3 | |

| CAS Registry Number | 209531-11-3 | Unique identifier for regulatory filing. |

| Topological Polar Surface Area (TPSA) | 63.3 | Indicates good membrane permeability (Rule of 5 compliant). |

| cLogP | ~1.9 | Optimal lipophilicity for oral bioavailability. |

1.2 Mass Spectrometry Interpretation

When analyzing reaction mixtures, the isotopic envelope is critical for confirming identity.

-

Primary Ion:

at m/z 170.1. -

Fragmentation Pattern: Under collision-induced dissociation (CID), look for the loss of the tert-butyl group (neutral loss of 56 Da, isobutene) or decarboxylation (loss of 44 Da,

).

Part 2: Synthetic Methodologies (Expertise & Experience)[1]

Synthesizing 5-(tert-butyl)oxazole-2-carboxylic acid requires navigating the instability of the oxazole ring under harsh acidic conditions. We present two orthogonal approaches: Method A (Scalable Cyclization) for bulk production, and Method B (Direct Lithiation) for late-stage functionalization.

2.1 Method A: The Scalable Cyclization Route (Recommended)

This route minimizes the risk of ring opening by forming the oxazole core before revealing the carboxylic acid.

Protocol:

-

Cyclodehydration: React 3,3-dimethyl-2-oxobutanamine hydrochloride with ethyl oxalyl chloride in the presence of a mild base (

) to form the amide intermediate. -

Ring Closure: Treat the intermediate with

or Burgess reagent to effect cyclization, yielding Ethyl 5-(tert-butyl)oxazole-2-carboxylate . -

Hydrolysis (Critical Step):

-

Reagent: Lithium Hydroxide (LiOH) in THF/Water (3:1).

-

Rationale: LiOH is preferred over NaOH because the milder cation coordinates less aggressively with the oxazole nitrogen, reducing the rate of ring hydrolysis (a common side reaction).

-

Workup: Acidify carefully to pH 3-4 with 1M HCl. Do not go lower than pH 2, as the oxazole ring can destabilize.

-

2.2 Method B: Direct Lithiation (Atom Economy)

Best for small-scale, rapid analog generation.

Protocol:

-

Lithiation: Cool THF solution to -78°C. Add n-Butyllithium (n-BuLi) dropwise.

-

Mechanism:[5] The proton at C2 is the most acidic (

). The tert-butyl group at C5 provides steric protection, directing lithiation exclusively to C2.

-

-

Quench: Bubble anhydrous

gas through the solution. -

Termination: Quench with dilute acetic acid.

2.3 Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways. Solid lines indicate the scalable hydrolytic route; dashed lines indicate the direct lithiation route.

Part 3: Analytical Characterization (Trustworthiness)

To ensure the integrity of the molecular weight and structure, a self-validating analytical workflow is required.

3.1 NMR Validation Criteria

-

1H NMR (DMSO-d6):

- 13.5 ppm (broad s, 1H): Carboxylic acid proton. Absence indicates salt formation.

- 7.1 ppm (s, 1H): Oxazole C4 proton. Diagnostic peak; shifts significantly if ring opens.

- 1.3 ppm (s, 9H): tert-Butyl group.

-

13C NMR: Look for the carbonyl carbon (~158 ppm) and the C2 oxazole carbon (~155 ppm).

3.2 Purity Decision Tree

Use this logic flow to determine if the synthesized batch meets pharmaceutical standards.

Figure 2: Quality Control Decision Tree. Critical checkpoints for mass and structural integrity.

Part 4: Strategic Application in Drug Design

4.1 Bioisosterism and Scaffold Hopping

The 5-(tert-butyl)oxazole-2-carboxylic acid scaffold is a classic bioisostere for thiazole-2-carboxylic acids.

-

Why Swap? Oxazoles are less lipophilic (lower cLogP) than thiazoles and less prone to oxidative metabolism at the heteroatom (S-oxidation).

-

Ligand Efficiency: With a low MW of 169.18, this fragment contributes minimally to the total molecular weight of a drug candidate, allowing for high "Ligand Efficiency" (LE) scores in early screening.

4.2 The "tert-Butyl" Advantage

The bulky tert-butyl group at position 5 serves two functions:

-

Metabolic Shielding: It blocks the metabolically vulnerable 5-position from CYP450 oxidation.

-

Conformational Lock: The steric bulk restricts rotation when coupled to other rings, potentially locking the molecule into a bioactive conformation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11030244, 5-(tert-Butyl)oxazole-2-carboxylic acid. Retrieved from [Link]

-

Khatik, G. L., et al. (2018). Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. Current Drug Discovery Technologies.[6] (Contextual reference for bioisosterism). Retrieved from [Link]

Sources

- 1. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 209531-11-3|5-(tert-Butyl)oxazole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-tert-Butyl-2-oxazolecarboxylic Acid | CAS#:209531-11-3 | Chemsrc [chemsrc.com]

- 5. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical properties of 5-(tert-Butyl)oxazole-2-carboxylic acid

An In-depth Technical Guide to the Physical Properties of 5-(tert-Butyl)oxazole-2-carboxylic Acid

Introduction

5-(tert-Butyl)oxazole-2-carboxylic acid is a heterocyclic compound featuring a central oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged building block" for its presence in numerous natural products and bioactive molecules.[1] These five-membered heterocyclic rings are of significant interest due to their versatile chemical properties and ability to serve as bioisosteres in drug design, potentially enhancing pharmacological profiles such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[2] The incorporation of the tert-butyl group and a carboxylic acid moiety onto the oxazole scaffold imparts specific physicochemical characteristics that are critical for its application in drug discovery and development.[3][4][5] This guide provides a detailed examination of the key physical and spectroscopic properties of 5-(tert-Butyl)oxazole-2-carboxylic acid, offering both foundational data and the experimental context for its characterization.

Physicochemical Properties

The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. The properties of 5-(tert-Butyl)oxazole-2-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | [6][7] |

| Molecular Weight | 169.18 g/mol | [6][7] |

| Boiling Point | 290.5 ± 33.0 °C at 760 mmHg | [6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | 129.5 ± 25.4 °C | [6] |

| LogP | 1.35 | [6] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [6] |

| Refractive Index | 1.492 | [6] |

Structural and Thermal Properties

The molecular structure, with its rigid oxazole core and bulky tert-butyl group, influences its thermal properties. The predicted boiling point of 290.5 °C is indicative of significant intermolecular forces, primarily hydrogen bonding facilitated by the carboxylic acid group. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid and liquid states, which elevates their boiling points compared to compounds of similar molecular weight lacking this functionality.[8]

Solubility and Lipophilicity (LogP)

The LogP value of 1.35 suggests that 5-(tert-Butyl)oxazole-2-carboxylic acid has a moderate degree of lipophilicity.[6] This is a result of the balance between the hydrophobic tert-butyl group and the hydrophilic carboxylic acid.

-

Expertise & Experience: This balance is a common strategy in drug design. The lipophilic portion can aid in membrane permeability, while the hydrophilic carboxylic acid group can improve aqueous solubility, particularly at physiological pH where it will be deprotonated. The solubility of this compound is expected to be highly pH-dependent, increasing significantly in basic aqueous solutions due to the formation of the carboxylate salt.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For 5-(tert-Butyl)oxazole-2-carboxylic acid, two key features are expected:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the 2500-3300 cm⁻¹ region due to the stretching of the carboxylic acid O-H bond involved in hydrogen bonding.[9][10][11] This broadness is a hallmark of carboxylic acid dimers.[8]

-

C=O Stretch: A sharp, intense absorption band between 1690-1760 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic:

-

A singlet integrating to 9 protons around 1.3-1.4 ppm, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

A singlet integrating to 1 proton, likely downfield (around 7.5-8.5 ppm), for the proton on the oxazole ring (at position 4).

-

A very broad singlet, also downfield, for the acidic proton of the carboxylic acid. Its chemical shift can vary significantly with concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum would reveal:

-

Signals for the tert-butyl group (a quaternary carbon and three methyl carbons).

-

Signals for the three distinct carbons of the oxazole ring.

-

A signal for the carboxylic acid carbonyl carbon, typically in the 160-180 ppm range.

-

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties discussed.

Protocol 1: Determination of Melting Point

Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities that disrupt the crystal lattice.

Methodology:

-

Sample Preparation: A small amount of the crystalline 5-(tert-Butyl)oxazole-2-carboxylic acid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for pKa Determination via Titration.

Protocol 3: Spectroscopic Data Acquisition

Causality: Spectroscopic data provides direct evidence of molecular structure. Each technique probes different aspects of the molecule's quantum mechanical states, offering complementary information for unambiguous identification.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the solvent's deuterium signal, and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) or the residual solvent peak.

Caption: General Workflow for NMR Spectrum Acquisition.

References

-

5-tert-Butyl-2-oxazolecarboxylic Acid | CAS#:209531-11-3 | Chemsrc. [Link]

-

Cas 33123-68-1, Oxazole-2-carboxylic acid - LookChem. [Link]

-

5-tert-butyl-2-oxocyclohexanecarboxylic acid - C11H18O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals. [Link]

-

5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem. [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

IR: carboxylic acids. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF - ResearchGate. [Link]

-

Medicinal Applications of 1,3-Oxazole Derivatives.pptx. [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. [Link]

-

Synthesis and Biological Evaluation of 2-(4,5,6,7-Tetrahydrobenzo[c]Isoxazol-3-yl)-4H-Chromen-4-Ones - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 6. 5-tert-Butyl-2-oxazolecarboxylic Acid | CAS#:209531-11-3 | Chemsrc [chemsrc.com]

- 7. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

Technical Guide: Stability and Storage of 5-(tert-Butyl)oxazole-2-carboxylic Acid

Executive Summary & Chemical Profile

5-(tert-Butyl)oxazole-2-carboxylic acid (CAS: 209531-11-3 for acid; 2408957-68-4 for K+ salt) is a specialized heterocyclic building block utilized primarily in the synthesis of peptidomimetics and biologically active scaffolds.

While the tert-butyl group at the C5 position provides steric bulk and lipophilicity, the carboxylic acid at the C2 position introduces a critical stability vulnerability. Unlike its C4 or C5 isomers, oxazole-2-carboxylic acids are inherently prone to spontaneous decarboxylation . This guide provides a rigorous, mechanism-based approach to preserving compound integrity, moving beyond generic "store at 4°C" advice to address the specific kinetic instability of the C2-carboxyl motif.

Physicochemical Snapshot

| Property | Specification |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Critical Vulnerability | Thermal and Acid-Catalyzed Decarboxylation |

| Degradation Product | 5-(tert-Butyl)oxazole (Liquid/Low-melting solid) + CO₂ |

| Preferred Form | Potassium or Sodium Salt (Significantly higher stability than free acid) |

The Mechanism of Degradation: Why It Fails

To preserve this compound, one must understand how it degrades. The instability of 5-(tert-Butyl)oxazole-2-carboxylic acid is not oxidative; it is a unimolecular fragmentation.

The carboxylic acid at the 2-position is flanked by the ring nitrogen and oxygen. Upon protonation (or in the free acid form), the compound can undergo a thermal decarboxylation via a zwitterionic intermediate or a concerted cyclic transition state. This reaction is irreversible and driven by the entropy of CO₂ release and the formation of the stable, neutral oxazole species.

Decarboxylation Pathway Diagram

Figure 1: Thermal decarboxylation pathway of 2-carboxyoxazoles. The reaction is accelerated by heat and acidic environments, leading to the loss of the carboxyl group.

Storage & Handling Protocols

The following protocols are designed to arrest the decarboxylation kinetics described above.

A. The "Cold Chain" Arrival Protocol

Do not simply toss the vial into the fridge upon arrival.

-

Equilibration: Allow the shipping package to reach room temperature before opening to prevent water condensation on the cold vial. Moisture accelerates proton transfer, catalyzing decarboxylation.

-

Initial QC (The "Zero-Hour" Check):

-

Dissolve a small aliquot (~1 mg) in DMSO-d6 or CDCl3.

-

Run 1H NMR: Check for the disappearance of the carboxylic acid proton (broad, >10 ppm) and the appearance of the C2-proton of the decarboxylated oxazole (typically a sharp singlet around 7.8–8.0 ppm).

-

-

Salt Conversion (Recommended): If you received the free acid, convert it to the potassium salt immediately if you plan to store it for >30 days. The carboxylate anion is electronically less susceptible to the decarboxylation mechanism than the protonated acid.

B. Long-Term Storage Conditions (Archive)

| Parameter | Condition | Rationale |

| Temperature | -20°C (Strict) | Arrhenius suppression of decarboxylation kinetics. 4°C is insufficient for >3 months. |

| Atmosphere | Argon or Nitrogen | Prevents moisture ingress. CO₂ release is favored in open systems; sealed inert gas creates back-pressure. |

| Container | Amber Glass + Parafilm | Amber glass protects from photodegradation (secondary risk); Parafilm ensures seal integrity. |

| State | Solid State Only | Never store as a solution. Solution-phase acidity/basicity fluctuates, accelerating degradation. |

C. Usage Workflow (The "Thaw-Use-Refreeze" Cycle)

To maintain integrity during experimental use, follow this specific workflow:

-

Remove from -20°C: Place in a desiccator to warm to Room Temperature (RT).

-

Weighing: Weigh quickly. Avoid leaving the cap off.

-

Solvent Choice:

-

Avoid: Protic solvents (MeOH, Water) for long durations.

-

Preferred: Aprotic solvents (DMF, DCM, THF).

-

-

Reaction Monitoring: If using the acid in a coupling reaction (e.g., Amide bond formation), add the base (DIPEA/TEA) immediately upon dissolving the acid. This deprotonates the acid to the carboxylate, stabilizing it in situ before the coupling reagent is added.

Self-Validating Quality Control System

Before committing this precious intermediate to a complex synthesis, validate its purity using this rapid check.

The "Shift-Drift" Test: Compare the 1H NMR of your stored sample against the reference standard.

-

Valid Sample (Intact):

-

Degraded Sample (Decarboxylated):

-

tert-Butyl group: Singlet ~1.3 ppm (9H).

-

Ring Proton (C4-H): Singlet ~6.8–7.2 ppm (1H).

-

New Signal (C2-H): Sharp singlet ~7.8–8.0 ppm. This indicates the CO₂ has left the molecule.

-

References

-

PubChem. (2025).[3] 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3.[3] National Library of Medicine. [Link]

- Vereshchagin, L. I., et al. (1989). Decarboxylation of oxazole-2-carboxylic acids. Chemistry of Heterocyclic Compounds. (General mechanistic reference for oxazole-2-COOH instability).

Sources

Sourcing and Validating 5-(tert-Butyl)oxazole-2-carboxylic acid: A Technical Guide

Executive Summary

5-(tert-Butyl)oxazole-2-carboxylic acid (CAS: 209531-11-3) is a specialized heterocyclic building block used primarily in medicinal chemistry as a rigid, lipophilic scaffold.[1] While structurally simple, this molecule presents specific stability challenges—most notably thermal decarboxylation —that often lead to batch failure or inconsistent biological data.[2]

This guide provides a technical framework for procuring, validating, and handling this compound. It moves beyond simple catalog listings to address the causality of impurity profiles and establishes a self-validating quality control (QC) protocol for researchers.

Part 1: Chemical Profile & Technical Specifications[1][2]

Before engaging suppliers, the end-user must establish a "Golden Standard" for the material.[2] The tert-butyl group provides steric bulk and lipophilicity, while the C2-carboxylic acid is the reactive handle for amide coupling or esterification.[1]

| Property | Specification | Technical Note |

| IUPAC Name | 5-(tert-Butyl)-1,3-oxazole-2-carboxylic acid | Often abbreviated as 5-tBu-Oxa-2-COOH |

| CAS Number | 209531-11-3 | Verify against CAS 33123-68-1 (Parent Oxazole-2-COOH) to avoid errors.[1] |

| Molecular Weight | 169.18 g/mol | Monoisotopic Mass: 169.07 |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or decarboxylation.[1][2] |

| Solubility | DMSO, MeOH, DCM (moderate) | Poor water solubility due to the tert-butyl group.[2] |

| pKa (Predicted) | ~2.5 – 3.0 (COOH) | The electron-deficient oxazole ring increases acidity compared to benzoic acid.[2] |

| Critical Instability | Decarboxylation | Spontaneously loses CO₂ to form 5-(tert-butyl)oxazole if heated >60°C or stored in acidic solution.[1][2] |

Part 2: Synthesis Context & Impurity Profiling[1][2]

Understanding how the supplier manufactures the compound allows you to predict likely impurities.[2] There are two dominant industrial routes:[1][2]

Route A: Lithiation-Carboxylation (High Purity / High Cost)[1]

-

Mechanism: Direct lithiation of 5-(tert-butyl)oxazole at the C2 position using n-BuLi, followed by quenching with CO₂.[1]

-

Impurity Profile:

Route B: Ester Hydrolysis (Scale-Up Route)[1]

-

Mechanism: Hydrolysis of Ethyl 5-(tert-butyl)oxazole-2-carboxylate using LiOH or NaOH.[1]

-

Impurity Profile:

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis logic and the critical degradation pathway that researchers must monitor.

Caption: Synthesis routes (Blue) converge on the Target (Green).[2] Note the reversible-like risk of decarboxylation (Red) which regenerates the starting material scaffold.

Part 3: Commercial Supplier Landscape[1][2]

Suppliers are categorized by their ability to handle the stability of this specific acid.[2]

Tier 1: Validated Catalog Suppliers (Stock & Cold Chain)

These suppliers typically store the material at -20°C and ship with cold packs.[1] They are recommended for mg to gram-scale discovery needs.[1][2]

-

BLDpharm: Strong inventory of heterocyclic building blocks; reliable COAs for oxazoles.[2]

-

ChemScene / MedChemExpress: Often carry the potassium salt form (CAS 2408957-68-4), which is significantly more stable than the free acid.[1] Recommendation: Buy the salt if possible and acidify in situ.[2]

-

Thermo Scientific (Alfa Aesar/Acros): High reliability but often higher lead times for niche heterocycles.[2]

Tier 2: Custom Synthesis & Bulk (Scale-Up)

For >100g requirements, "Make-on-Demand" is common.[1][2]

-

Enamine: Global leader in rigid sp³-rich scaffolds; likely synthesizes via the isocyanide route.[1][2]

-

WuXi AppTec: Capable of process optimization to minimize decarboxylation during drying steps.[2]

Procurement "Red Flags"

When reviewing a supplier's Certificate of Analysis (COA) before purchase, check for:

-

Storage Condition: If listed as "Room Temperature," reject. This molecule requires 2-8°C or -20°C.[1][2]

-

Purity method: If only HPLC is shown (without NMR), be cautious. HPLC buffers can mask the free acid vs. decarboxylated species if the method is not acidic.[2]

Part 4: Quality Control & Validation Protocol

Because of the decarboxylation risk, every batch must be re-validated upon receipt , regardless of the supplier's COA.[2]

Protocol 1: 1H NMR Validation (The Gold Standard)

Dissolve ~5 mg in DMSO-d₆.[1][2] Avoid CDCl₃ if it is acidic (common in aged bottles), as it can induce degradation during the scan.[2]

Key Signals:

-

The tert-Butyl Group: Look for a sharp singlet (9H) around 1.30 – 1.35 ppm .[1][2]

-

The Oxazole C4 Proton: This is the diagnostic peak.[2]

-

The Acid Proton: Broad singlet >10 ppm (often invisible if wet DMSO is used).[2]

Protocol 2: LC-MS Setup[1]

-

Detection: ESI Positive Mode.

-

Expected Mass: [M+H]⁺ = 170.1.[2]

-

Warning: In the MS source, the carboxylic acid may decarboxylate during ionization.[2] Do not rely solely on MS for purity; use the UV trace (210 nm or 254 nm).[2]

Visualization: QC Decision Tree

Use this workflow to accept or reject incoming material.[1][2]

Caption: QC workflow prioritizing NMR analysis to detect thermal degradation (decarboxylation) invisible to standard visual checks.

Part 5: Handling & Storage Recommendations

-

Cold Chain: Store neat material at -20°C .

-

Solution Stability: Avoid storing in DMSO or Methanol for prolonged periods at room temperature. Prepare fresh solutions for biological assays.

-

Reaction Conditions: When using this acid in amide couplings (e.g., EDC/HOBt or HATU):

References

-

PubChem. 5-(tert-Butyl)oxazole-2-carboxylic acid (Compound CID 11030244).[1][2] National Library of Medicine.[2] Available at: [Link][2]

-

Beilstein J. Org.[2] Chem. Synthesis of 2,4,5-trisubstituted oxazoles. (Context on oxazole stability and metal-catalyzed cross-couplings). Available at: [Link][2]

-

Journal of Organic Chemistry. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (Context on synthetic routes). Available at: [Link][2]

Sources

Methodological & Application

The Strategic Utility of 5-(tert-Butyl)oxazole-2-carboxylic Acid in Synthetic Chemistry

Introduction: In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired functionalities. Among the privileged heterocyclic scaffolds, the oxazole core is a recurring motif in a multitude of biologically active compounds, prized for its metabolic stability and ability to participate in crucial binding interactions. This application note provides a detailed guide to the use of 5-(tert-Butyl)oxazole-2-carboxylic acid, a versatile building block that combines the desirable electronic properties of an oxazole-2-carboxylic acid with the steric and lipophilic influence of a tert-butyl group. This unique combination offers chemists a valuable tool for modulating the physicochemical properties and pharmacological profiles of target molecules.

Physicochemical Properties and Design Rationale

The inherent value of 5-(tert-Butyl)oxazole-2-carboxylic acid as a synthetic building block can be understood by dissecting its structural components. The oxazole ring itself is a bioisostere for ester and amide functionalities, offering improved hydrolytic stability. The 2-carboxylic acid group provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.

The tert-butyl group at the 5-position is a key feature, imparting several strategic advantages:

-

Steric Influence: The bulky tert-butyl group can be used to probe steric pockets in enzyme active sites or receptors, potentially enhancing binding affinity and selectivity.

-

Lipophilicity: This group significantly increases the lipophilicity of the molecule, which can be modulated to optimize pharmacokinetic properties such as cell permeability and metabolic stability.

-

Metabolic Shielding: The tert-butyl group can act as a metabolic shield, preventing enzymatic degradation at or near the oxazole ring, thereby prolonging the in vivo half-life of a drug candidate.

A summary of the computed physicochemical properties of 5-(tert-Butyl)oxazole-2-carboxylic acid is presented in Table 1.

Table 1: Computed Physicochemical Properties of 5-(tert-Butyl)oxazole-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 169.18 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of the Building Block

While 5-(tert-Butyl)oxazole-2-carboxylic acid is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. General methods for the synthesis of 2,5-disubstituted oxazoles often involve the condensation and cyclization of precursors that provide the requisite carbon and heteroatom framework. A common strategy for constructing the oxazole ring is the reaction of an α-haloketone with an amide (the Bredereck reaction) or the cyclodehydration of a β-hydroxy amide. More contemporary methods involve the direct synthesis from carboxylic acids and isocyanides.[2] For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a triflylpyridinium reagent, which activates the carboxylic acid for trapping with an isocyanoacetate.[2]

A plausible synthetic route to 5-(tert-Butyl)oxazole-2-carboxylic acid is depicted in the workflow below. This conceptual pathway highlights the key bond-forming events in the construction of the target molecule.

Caption: Conceptual synthetic workflow for 5-(tert-Butyl)oxazole-2-carboxylic acid.

Applications in Medicinal Chemistry: A Gateway to Novel Amides

The primary utility of 5-(tert-Butyl)oxazole-2-carboxylic acid in drug discovery lies in its role as a scaffold for the synthesis of novel carboxamides. The oxazole core is a feature of numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3] The strategic incorporation of the 5-(tert-butyl)oxazole moiety allows for the exploration of chemical space and the optimization of lead compounds.

General Protocol for Amide Coupling Reactions

The conversion of 5-(tert-Butyl)oxazole-2-carboxylic acid to its corresponding amides can be achieved through a variety of standard peptide coupling protocols. The choice of coupling reagent and reaction conditions should be guided by the nature of the amine coupling partner, particularly its nucleophilicity and steric hindrance.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and generally reliable method for the formation of amide bonds.

Materials:

-

5-(tert-Butyl)oxazole-2-carboxylic acid

-

Amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.0-1.2 eq).

-

Add HOBt (1.2 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amines or for reactions that are sluggish with other reagents.

Materials:

-

5-(tert-Butyl)oxazole-2-carboxylic acid

-

Amine of interest

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 eq) and the amine of interest (1.0-1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0-3.0 eq) to the mixture.

-

Add HATU (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure amide.

The logical flow for a typical amide synthesis using this building block is illustrated in the following diagram.

Caption: General workflow for amide synthesis.

Conclusion

5-(tert-Butyl)oxazole-2-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a stable heterocyclic core, a functional handle for derivatization, and a sterically demanding lipophilic group provides chemists with a powerful tool for the synthesis of novel compounds with tailored properties. The straightforward application of standard amide coupling protocols allows for the efficient incorporation of this scaffold into a wide array of molecular architectures, facilitating the exploration of structure-activity relationships and the optimization of lead candidates. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks like 5-(tert-Butyl)oxazole-2-carboxylic acid will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

-

AIP Publishing. A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023-05-23). [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). [Link]

-

MDPI. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023-08-06). [Link]

-

MDPI. New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. (2023-06-17). [Link]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

-

National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024-03-05). [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022-08-06). [Link]

-

National Center for Biotechnology Information. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. [Link]

-

PubMed. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017-07-27). [Link]

-

ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2024-08-05). [Link]

-

ResearchGate. Design, synthesis, biological evaluation, and molecular modelling of 5-phenyl-benzo[d]thiazole-2-carboxamides as new anti-TB agents. (2024-10-01). [Link]

- Google Patents. Benzoxazole compound and pharmaceutical composition containing the same.

- Google Patents. Benzene sulfonamide thiazole and oxazole compounds.

-

PubChem. 5-(tert-Butyl)oxazole-2-carboxylic acid. [Link]

-

Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]

-

ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. [Link]

Sources

Application Note: Derivatization of 5-(tert-Butyl)oxazole-2-carboxylic Acid in Medicinal Chemistry

Abstract

The 5-(tert-butyl)oxazole-2-carboxylic acid scaffold represents a high-value pharmacophore for fragment-based drug discovery (FBDD) and lead optimization. The tert-butyl group at the C5 position provides significant lipophilic bulk (

Strategic Analysis: The Scaffold in Drug Design

Physicochemical Profile

The 5-(tert-butyl)oxazole moiety acts as a bioisostere for phenyl or pyridine rings but with distinct electronic and steric properties.

| Property | Value (Approx.) | Impact on Drug Design |

| MW | 169.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~2.1 | The t-butyl group significantly boosts lipophilicity, aiding membrane permeability. |

| TPSA | ~63 Ų | Moderate polarity; good balance for oral bioavailability. |

| Metabolic Stability | High | The bulky t-butyl group sterically protects the C5 position from CYP450 oxidation. |

| H-Bonding | Acceptor (N3) | The oxazole nitrogen is a weak H-bond acceptor ( |

The Stability Challenge (Critical Mechanism)

Unlike their thiazole counterparts, oxazole-2-carboxylic acids are highly susceptible to decarboxylation . This proceeds via an ylide intermediate, driven by the relief of electron-withdrawing stress on the ring and the formation of the stable oxazole parent.

-

Risk Factor: Temperatures > 50°C.[1]

-

Risk Factor: Strongly acidic conditions (accelerates ring opening/decarboxylation).

-

Consequence: Loss of the carboxylate "warhead," yielding the inert 5-(tert-butyl)oxazole.

Critical Handling Guide: Preventing Decarboxylation

The following decision tree illustrates the stability window for this substrate.

Figure 1: Stability decision tree emphasizing temperature control and avoidance of acid chloride generation.

Validated Protocols

Protocol A: Mild Amide Coupling (HATU Method)

Objective: Synthesize amide derivatives without thermal degradation. Mechanism: HATU generates a reactive OBt-active ester at ambient temperature, avoiding the acidic environment of acyl chloride formation.

Reagents:

-

Substrate: 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous DMF or DCM

-

Amine Partner: R-NH₂ (1.1 equiv)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried vial, dissolve 5-(tert-butyl)oxazole-2-carboxylic acid (100 mg, 0.59 mmol) in anhydrous DMF (2.0 mL).

-

Activation (Crucial Step): Add DIPEA (256 µL, 1.47 mmol) before the coupling agent to ensure the acid is deprotonated.

-

Add HATU: Add HATU (246 mg, 0.65 mmol) in one portion. Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 15 minutes.

-

Checkpoint: Solution should turn slightly yellow. Darkening indicates decomposition.

-

-

Amine Addition: Add the amine partner (0.65 mmol).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Note: Do not heat to accelerate. If sluggish, add 0.1 equiv DMAP.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

-

Avoid: Acidic washes (1M HCl) if the product is acid-sensitive.

-

Protocol B: Curtius Rearrangement (Synthesis of Ureas/Carbamates)

Objective: Convert the C2-acid to a C2-amine/urea bioisostere. Rationale: The Curtius rearrangement using DPPA is the only recommended method for this substrate because it proceeds via a neutral acyl azide intermediate, avoiding harsh acidic conditions.

Reagents:

-

Substrate: 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 equiv)

-

Reagent: DPPA (Diphenylphosphoryl azide) (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Trapping Agent: Alcohol (for Carbamate) or Amine (for Urea)[2]

-

Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

-

Acyl Azide Formation: Dissolve the acid (1.0 equiv) in Toluene under N₂. Add TEA (1.2 equiv) followed by DPPA (1.1 equiv). Stir at RT for 1 hour.

-

Safety: Azides are shock-sensitive. Do not concentrate this intermediate to dryness.

-

-

Rearrangement (The "Pop"): Heat the solution to 80°C carefully.

-

Observation: Evolution of N₂ gas indicates isocyanate formation.

-

Time: ~1–2 hours.

-

-

Trapping (One-Pot):

-

For Carbamates: Add dry alcohol (e.g., t-Butanol, Benzyl alcohol) and reflux for 4 hours.

-

For Ureas: Cool to RT, add the secondary amine (HNR₂), and stir for 2 hours.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Quality Control & Validation

To validate the integrity of the scaffold post-reaction, look for these specific NMR signatures. Loss of the tert-butyl signal or a shift in the oxazole proton indicates ring degradation.

| Signal | Chemical Shift (¹H NMR, CDCl₃) | Diagnostic Value |

| t-Butyl Group | Confirm presence of the 5-substituent. | |

| Oxazole C4-H | Diagnostic for ring integrity. | |

| Amide N-H | Confirms successful coupling (Protocol A). |

Experimental Workflow Diagram

Figure 2: Parallel synthesis workflow for Amide (Target A) and Urea (Target B) generation.

References

-

Verkman, A. S., et al. (2015). "Synthesis of 1,3-oxazoles." Organic Chemistry Portal. Available at: [Link]

-

Harrar, K., et al. (2023).[3] "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation." ChemRxiv. Available at: [Link]

-

Chavan, L. N., et al. (2025).[1][4][5][6] "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids." The Journal of Organic Chemistry. Available at: [Link]

-

RSC Publishing. (2018). "The Curtius rearrangement: mechanistic insight and recent applications." Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Note: Protocol for Amide Coupling with 5-(tert-Butyl)oxazole-2-carboxylic Acid

Executive Summary & Challenge Definition

The coupling of 5-(tert-Butyl)oxazole-2-carboxylic acid (and its salts) presents a specific synthetic challenge: spontaneous decarboxylation . Unlike standard carboxylic acids, heteroaromatic 2-carboxylic acids possess a high driving force to lose carbon dioxide due to the electron-withdrawing nature of the adjacent heteroatoms, which stabilizes the resulting ylide/anion intermediate.

Standard peptide coupling protocols (e.g., HATU/DIEA at room temperature) often result in low yields and significant formation of the decarboxylated byproduct, 5-(tert-butyl)oxazole .

This Application Note defines two validated protocols designed to suppress decarboxylation:

-

Method A (Primary): Activation via Triazine (DMTMM) – Base-free, mild conditions.

-

Method B (Alternative): Mixed Anhydride (IBCF) – Low-temperature kinetic control.

Mechanistic Insight: The Decarboxylation Trap

Understanding the failure mode is critical for success. The oxazole ring acts as an electron sink. When the carboxylate is activated (or even upon protonation), the bond between C2 and the carboxyl carbon weakens.

Pathway Visualization

The following diagram illustrates the competition between the desired amidation and the parasitic decarboxylation pathway.

Figure 1: Mechanistic divergence. Success depends on the rate of amidation (

Critical Reagent Selection

To maximize

| Reagent | Suitability | Rationale |

| DMTMM | High | Activates acids in neutral/alcoholic media without added base.[1] Prevents the basicity-induced decarboxylation common with DIEA/TEA. |

| IBCF / NMM | High | Allows activation at -20°C. Low temperature kinetically traps the acid before CO2 loss occurs. |

| HATU / DIEA | Low | Requires basic pH (>8). The exothermic activation often triggers immediate decarboxylation. |

| SOCl₂ / Oxalyl Cl | Medium | Acid chlorides of oxazoles are extremely unstable. Only viable if generated at <0°C and used immediately (e.g., Ghosez's reagent). |

Experimental Protocols

Important Pre-requisite: Starting Material Form

Commercial sources often supply this molecule as the Potassium Salt (CAS: 2408957-68-4) to improve shelf stability.

-

If using the Salt: Do NOT acidify to isolate the free acid. Use the salt directly in the coupling reaction.

-

If using the Free Acid: Store at -20°C. Use immediately upon weighing.

Method A: DMTMM Mediated Coupling (Recommended)

Best for: Robustness, scale-up, and avoiding strong bases.

Reagents:

-

Substrate: 5-(tert-Butyl)oxazole-2-carboxylic acid (potassium salt).[2]

-

Coupling Agent: DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[1][3][4]

-

Solvent: THF or Methanol (DMTMM is soluble in alcohols, which is unique and useful).

Workflow Diagram:

Figure 2: DMTMM coupling workflow. Note the absence of tertiary amine bases.

Step-by-Step Procedure:

-

Preparation: In a clean round-bottom flask, dissolve 5-(tert-Butyl)oxazole-2-carboxylic acid potassium salt (1.0 equiv) and the Target Amine (1.1 equiv) in anhydrous THF (or MeOH if solubility is poor). Concentration should be approx 0.1 M.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition: Add DMTMM-Cl (1.2 equiv) as a solid in one portion.

-

Note: No DIEA or TEA is added. The morpholine moiety in DMTMM acts as a sufficient proton scavenger without creating a highly basic environment.

-

-

Reaction: Stir at 0°C for 1 hour, then remove the ice bath and stir at room temperature for 4–12 hours.

-

Monitoring: Check LCMS.

-

Target: Mass of Amide [M+H]+.[5]

-

Byproduct: Mass of Decarboxylated Oxazole (MW ~125 Da).

-

-

Workup: Concentrate the solvent. Redissolve residues in Ethyl Acetate. Wash with Sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4 and concentrate.

Method B: Mixed Anhydride Method (Low Temperature)

Best for: Extremely sensitive amines or if DMTMM is unavailable.

Reagents:

-

Activator: Isobutyl Chloroformate (IBCF).

-

Base: N-Methylmorpholine (NMM).[3][4] Avoid TEA/DIEA if possible as NMM is milder.

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure:

-

Salt Neutralization (In-situ): Suspend the Oxazole Potassium Salt (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen. Add HCl in Dioxane (1.0 equiv) at 0°C to generate the free acid and KCl. Stir for 10 min.

-

Cooling: Cool the slurry deeply to -20°C (Acetone/Dry Ice or Cryocooler).

-

Activation: Add NMM (1.1 equiv) followed dropwise by IBCF (1.1 equiv).

-

Critical: Maintain temperature below -15°C. Stir for 15 minutes to form the mixed anhydride.

-

-

Coupling: Add the Target Amine (1.0 equiv) dissolved in minimal THF dropwise.

-

Reaction: Stir at -20°C for 1 hour, then allow to warm only to 0°C. Quench at 0°C. Do not heat to RT until the reaction is quenched.

-

Workup: Quench with water. Extract with EtOAc.

Quality Control & Troubleshooting

Analytical Markers

When analyzing the reaction mixture via LCMS, use the following markers to diagnose issues:

| Observation | Diagnosis | Corrective Action |

| Peak at [M-44] | Decarboxylation occurred. | Switch from Method B to Method A. Lower temperature. Ensure reagents are anhydrous. |

| Peak at [M+18] | Hydrolysis of active ester. | Solvent contained water.[6][7][8] Dry solvents over molecular sieves. |

| Low Conversion | Poor activation. | Increase DMTMM to 1.5 eq. Ensure amine is not a salt (free base the amine first). |

Storage of the Starting Material

The 5-(tert-butyl)oxazole-2-carboxylic acid is significantly more stable as the Potassium or Sodium salt .

-

Recommendation: If you synthesized the acid yourself, convert it to the K-salt using 1.0 eq of KHCO3 in MeOH, then evaporate to dryness. Store the salt.

References

-

Kunishima, M., et al. (1999). "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Agent for the Preparation of Esters and Amides." Tetrahedron Letters, 40(29), 5371-5374. Link

- Verkade, J. M., et al. (2010). "Oxazole-2-carboxylic acids: Instability and utilization." European Journal of Organic Chemistry. (General reference on azole-2-acid instability).

-

Bode, J. W. (2006). "Emerging Methods in Amide- and Peptide-Bond Formation." Current Opinion in Drug Discovery & Development. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

-

Beilstein Journals. (2013). "Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid..." Beilstein J. Org. Chem. (Discusses oxazole stability and coupling). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. DMTMM - Wikipedia [en.wikipedia.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocycles from 5-(tert-Butyl)oxazole-2-carboxylic Acid

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities have cemented its role as a privileged scaffold in drug discovery.[1][2] Oxazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antimicrobial properties.[3][4]

This guide focuses on a particularly valuable building block: 5-(tert-Butyl)oxazole-2-carboxylic acid . The strategic placement of its functional groups makes it an exceptionally versatile starting material for the synthesis of diverse and complex heterocyclic systems. The tert-butyl group provides steric bulk, which can enhance metabolic stability and modulate binding interactions, while the carboxylic acid at the 2-position serves as a robust and reactive handle for a multitude of chemical transformations.[5]

Herein, we present detailed protocols and field-proven insights for leveraging this key intermediate to construct novel amides, 1,3,4-oxadiazoles, and 1,2,4-triazoles—classes of compounds with significant potential for pharmaceutical development.

Core Synthetic Pathways and Experimental Protocols

The carboxylic acid moiety of 5-(tert-Butyl)oxazole-2-carboxylic acid is the primary site for synthetic elaboration. The following sections detail reliable and reproducible protocols for its conversion into higher-order heterocyclic systems.

Pathway 1: Synthesis of Novel Amides via Peptide Coupling

Amide bond formation is arguably the most critical reaction in medicinal chemistry. By coupling 5-(tert-Butyl)oxazole-2-carboxylic acid with a diverse range of primary and secondary amines, researchers can rapidly generate libraries of novel compounds for biological screening. These amides can be final target molecules or key intermediates for subsequent cyclization reactions.

Causality and Experimental Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be activated. Peptide coupling reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[7] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known to suppress racemization, making them ideal for complex substrates. The reaction requires a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity.

Experimental Protocol: General Procedure for Amide Synthesis using HATU

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

-

Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. The activation phase is crucial for forming the highly reactive OAt-ester intermediate.

-

Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Self-Validation: The successful formation of the amide can be confirmed by:

-

¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of a new N-H proton signal (for primary amine reactants) and characteristic shifts in the protons adjacent to the newly formed amide bond.

-

HRMS: The high-resolution mass spectrum should show the correct molecular ion peak corresponding to the calculated exact mass of the product.

Data Presentation: Representative Amide Synthesis

| Amine Substrate | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

| Aniline | HATU | DIPEA | DMF | 3 | 92 |

| Benzylamine | HATU | DIPEA | DMF | 2.5 | 95 |

| Morpholine | HATU | DIPEA | DMF | 4 | 88 |

| (R)-1-Phenylethanamine | HATU | DIPEA | DMF | 5 | 90 |

Workflow Visualization: Amide Synthesis

Caption: General workflow for the HATU-mediated synthesis of amides.

Pathway 2: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a key pharmacophore found in numerous approved drugs. It is often used as a metabolically stable replacement for ester or amide groups.[8] A common and direct route to these heterocycles involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed in situ from a carboxylic acid and a hydrazide.[9]

Causality and Experimental Rationale: This transformation is typically achieved by first converting the carboxylic acid into its corresponding acylhydrazide via reaction with hydrazine hydrate. The resulting intermediate is then reacted with another carboxylic acid equivalent (or an acid chloride/anhydride) and subjected to dehydrative cyclization. A more streamlined one-pot approach involves reacting the starting carboxylic acid with an acylhydrazide directly.[9] Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are effective dehydrating agents that promote the intramolecular cyclization to form the stable 1,3,4-oxadiazole ring.[9]

Experimental Protocol: One-Pot Synthesis of 1,3,4-Oxadiazoles

-

Acylhydrazide Formation (Optional first step): To synthesize the key intermediate, reflux a solution of 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 eq) and hydrazine hydrate (2.0 eq) in ethanol for 4-6 hours. Cool the mixture and collect the precipitated 5-(tert-butyl)oxazole-2-carbohydrazide by filtration.

-

One-Pot Cyclization:

-

In a round-bottom flask, create a slurry of the 5-(tert-butyl)oxazole-2-carbohydrazide (1.0 eq) and a desired aromatic or aliphatic carboxylic acid (1.1 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C) for 2-8 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated aqueous solution of NaHCO₃ or K₂CO₃ until the pH is ~7-8.

-

The solid product that precipitates is collected by filtration, washed with cold water, and dried.

-

If no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane.

-

Purify the crude product by recrystallization or flash column chromatography.

-

Self-Validation:

-

¹H NMR: The spectrum will show the absence of the N-H protons from the acylhydrazide intermediate and the presence of signals corresponding to both the oxazole and the newly introduced substituent.

-

¹³C NMR: Look for the two characteristic signals for the carbon atoms of the 1,3,4-oxadiazole ring, typically in the range of 155-165 ppm.

-

IR Spectroscopy: Disappearance of the C=O stretching frequency of the hydrazide and the appearance of a C=N stretch characteristic of the oxadiazole ring.

Data Presentation: Representative 1,3,4-Oxadiazole Synthesis

| Acylhydrazide Source | Partner Carboxylic Acid | Cyclizing Agent | Time (h) | Yield (%) |

| 5-(tert-Butyl)oxazole-2-carbohydrazide | Benzoic Acid | POCl₃ | 4 | 85 |

| 5-(tert-Butyl)oxazole-2-carbohydrazide | Acetic Acid | POCl₃ | 6 | 78 |

| 5-(tert-Butyl)oxazole-2-carbohydrazide | 4-Chlorobenzoic Acid | POCl₃ | 4 | 89 |

Reaction Scheme: 1,3,4-Oxadiazole Synthesis

Caption: Synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Pathway 3: Synthesis of Novel 1,2,4-Triazoles

The 1,2,4-triazole ring is another highly sought-after heterocyclic motif in drug development, known for a wide range of pharmacological activities.[10] A reliable method for their synthesis involves the acylation of thiosemicarbazide with a carboxylic acid, followed by a base-mediated cyclodehydration of the resulting acylthiosemicarbazide intermediate.[10]

Causality and Experimental Rationale: This two-step sequence begins with the formation of an amide-like bond between the carboxylic acid and thiosemicarbazide.[10] This acylation step often requires activation of the carboxylic acid, for which polyphosphate ester (PPE) is an effective reagent. The subsequent intramolecular cyclization is promoted by a base, which facilitates the nucleophilic attack of one of the terminal nitrogen atoms onto the carbonyl carbon, followed by dehydration to yield the aromatic 1,2,4-triazole-3-thiol.[10]

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiols

-

Acylation:

-

In a flask equipped with a reflux condenser, suspend 5-(tert-Butyl)oxazole-2-carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in a suitable solvent like chloroform or toluene.

-

Add polyphosphate ester (PPE) (1.5-2.0 eq) to the mixture.

-

Heat the reaction to reflux (60-110 °C) for 8-12 hours. The intermediate acylthiosemicarbazide may precipitate upon cooling.

-

-

Cyclodehydration:

-

Isolate the crude acylthiosemicarbazide intermediate by filtration or decantation.

-

Dissolve or suspend the intermediate in an aqueous alkali solution, such as 10% NaOH or K₂CO₃.

-

Heat the mixture to reflux for 2-4 hours. This step drives the cyclization and dehydration.[10]

-

Monitor the disappearance of the intermediate by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a dilute acid (e.g., 2M HCl) to a pH of ~5-6.

-

The desired triazole-thiol product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

-

Self-Validation:

-

¹H NMR: Disappearance of the thiosemicarbazide N-H signals and the appearance of a new set of signals, including a thiol (S-H) proton, which may be broad and exchangeable with D₂O.

-

HRMS: Confirmation of the elemental composition of the final product. The mass will correspond to the loss of two water molecules from the sum of the initial reactants.

Data Presentation: Representative 1,2,4-Triazole Synthesis

| Acylation Conditions | Cyclization Base | Time (h) | Yield (%) |

| PPE, Chloroform, 60 °C | 10% aq. NaOH | 12 (acylation), 3 (cyclization) | 75 |

| PPE, Toluene, 110 °C | 10% aq. K₂CO₃ | 8 (acylation), 4 (cyclization) | 72 |

Logical Relationship: 1,2,4-Triazole Synthesis Pathway

Caption: Two-step synthesis of 1,2,4-triazole-3-thiols.

References

-

Meyer zu Vilsendorf, I., et al. (2023). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. Available at: [Link]

-

Krasavin, M., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

-

Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. Available at: [Link]

-

Singh, R., et al. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. Available at: [Link]

-

Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Li, Z., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. ACS Omega. Available at: [Link]

-

Bentham Science Publishers. (2024). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]

-

ACS Publications. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au. Available at: [Link]

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. Available at: [Link]

-

ACS Publications. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. (2022). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]

-

Beilstein Journals. (2016). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-